(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that exhibits significant biological activity. Its unique structure, featuring a benzo[d]oxazole ring, a pyrrolidine ring, and a piperazine ring, positions it as a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N4O3S. The presence of multiple functional groups contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity to these targets can lead to modulation of their activity, resulting in different pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer or metabolic disorders.
- Receptor Modulation : Interaction with neurotransmitter receptors can influence neurological functions, potentially aiding in the treatment of psychiatric disorders.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of similar structural frameworks possess antibacterial properties. For instance, compounds with piperidine moieties have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth. Research on related benzoxazole derivatives has indicated significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise as anxiolytics or antidepressants by modulating serotonin and dopamine pathways .
Case Studies
- Antibacterial Screening : A series of synthesized compounds bearing similar moieties were evaluated for antibacterial activity. Results indicated moderate to strong inhibition against specific strains, suggesting that this compound could be developed into an effective antibacterial agent .
- Anticancer Research : A comparative study on benzoxazole derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. The results suggested that modifications to the piperazine component could enhance anticancer efficacy .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | Benzoxazole derivative | Anticancer, Antimicrobial |
Compound B | Piperidine derivative | Neuropharmacological effects |
Compound C | Sulfonamide derivative | Enzyme inhibition |
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-26(23,24)20-11-9-19(10-12-20)16(22)14-6-4-8-21(14)17-18-13-5-2-3-7-15(13)25-17/h2-3,5,7,14H,4,6,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUHZVIRSJNLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.